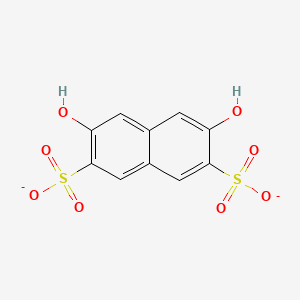

3,6-Dihydroxynaphthalene-2,7-disulfonate

Description

Historical Perspectives in Naphthalene (B1677914) Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, was first isolated from coal tar in 1819. neliti.com Its chemical formula was determined by Michael Faraday in 1826, and its definitive structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed three years later. fishersci.ca This foundational understanding paved the way for exploring its rich derivative chemistry.

A pivotal development was the sulfonation of naphthalene, a process extensively studied in the early 20th century. sigmaaldrich.com Researchers discovered that reaction conditions, particularly temperature, could selectively control the position of sulfonation. Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) thermodynamically yield the more stable naphthalene-2-sulfonic acid. fishersci.ca This ability to direct substitution was crucial for the synthesis of specific isomers.

These naphthalenesulfonic acids became vital intermediates, particularly in the burgeoning synthetic dye industry. fishersci.ca Further functionalization, such as the introduction of hydroxyl groups, led to a vast array of compounds, including various isomers of dihydroxynaphthalene disulfonates. These molecules served as key components, known as couplers, in the formation of azo dyes, which defined much of the colorant industry.

Structural Significance within Disulfonated Naphthalenes

The chemical identity and reactivity of 3,6-Dihydroxynaphthalene-2,7-disulfonate are intrinsically linked to the specific arrangement of its functional groups. The molecule features two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups attached to the naphthalene core.

The sulfonic acid groups are strong electron-withdrawing groups that significantly increase the compound's water solubility. Conversely, the hydroxyl groups are electron-donating and activate the aromatic rings towards electrophilic substitution reactions. The symmetrical placement of these groups—hydroxyls at the 3 and 6 positions and sulfonates at the 2 and 7 positions—imparts a distinct chemical character compared to its isomers.

One of the most well-studied isomers is 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as Chromotropic acid. The key difference lies in the positioning of the hydroxyl groups. In Chromotropic acid, the two hydroxyl groups are in the peri positions (1,8- or 4,5-), placing them in close proximity on the same side of the fused ring system. This arrangement allows them to act as a bidentate ligand, forming a stable binding pocket for certain metal ions and aldehydes like formaldehyde (B43269). bldpharm.comdrjcrbio.com In contrast, the hydroxyl groups in the 3,6-isomer are located on opposite rings and are more sterically separated, which precludes this type of chelation and results in different reactivity and application profiles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆Na₂O₈S₂ | scbt.combldpharm.com |

| Molecular Weight | 364.26 g/mol | scbt.comfishersci.com |

| CAS Number | 7153-21-1 | bldpharm.comscbt.com |

| Appearance | Powder to crystal |

| Compound Name | Hydroxyl (-OH) Positions | Sulfonic Acid (-SO₃H) Positions | Key Structural Feature |

|---|---|---|---|

| 3,6-Dihydroxynaphthalene-2,7-disulfonic Acid | 3, 6 | 2, 7 | Symmetrical; -OH groups on separate rings. |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid (Chromotropic acid) | 4, 5 | 2, 7 | -OH groups in close 'peri' positions on the same ring. anjs.edu.iq |

Overview of Research Trajectories

Research involving this compound has primarily focused on its utility as an intermediate in the synthesis of more complex molecules, leveraging the reactivity conferred by its specific functional group arrangement.

Azo Dye Synthesis: A significant area of application for dihydroxynaphthalene derivatives is in the synthesis of azo dyes. neliti.comunb.ca In this context, the compound functions as a "coupling component." The electron-rich naphthalene ring system, activated by the two hydroxyl groups, readily undergoes an electrophilic substitution reaction with a diazonium salt (a process known as azo coupling) to form a highly conjugated azo compound. taylorfrancis.comresearchcommons.org The resulting molecules typically exhibit intense colors, and the presence of the sulfonic acid groups enhances the water solubility of the final dye, a desirable property for textile dyeing applications.

Precursor for Analytical Reagents: The naphthalene-disulfonic acid framework is a versatile scaffold for creating specialized analytical reagents. While much of the literature focuses on the isomer Chromotropic acid for detecting formaldehyde, research on other isomers suggests broader applications. For instance, a closely related structure, 2,7-dinitroso-1,8-dihydroxynaphthalene-3,6-disulfonic acid, which shares the same disulfonic acid backbone, has been investigated as a reagent for the amperometric determination of Thorium (IV) ions. This indicates a research trajectory where the this compound core can be chemically modified—for example, through nitrosation or other reactions—to create novel ligands for the detection and quantification of specific metal ions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPSKXBHUGOHU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3,6-Dihydroxynaphthalene-2,7-disulfonate

The primary route for the synthesis of this compound involves the sulfonation of 2,7-dihydroxynaphthalene (B41206). This electrophilic aromatic substitution reaction introduces two sulfonate groups onto the naphthalene (B1677914) core.

A common laboratory and industrial-scale synthesis involves the treatment of 2,7-dihydroxynaphthalene with a sulfonating agent. The choice of agent and reaction conditions are critical in achieving the desired disulfonated product with high yield and purity.

Table 1: Comparison of Sulfonating Agents for the Synthesis of this compound

| Sulfonating Agent | Reaction Conditions | Advantages | Disadvantages |

| Concentrated Sulfuric Acid | High temperature (typically >100 °C) | Low cost, readily available | Can lead to charring and side products, harsh conditions |

| Oleum (B3057394) (Fuming Sulfuric Acid) | Moderate to high temperature | More reactive than sulfuric acid, can achieve higher degrees of sulfonation | Highly corrosive and hazardous to handle |

| Sulfur Trioxide (SO₃) | Can be used in various solvents (e.g., nitromethane) | High reactivity, can be used under milder conditions | Difficult to handle due to its reactivity and physical state |

The reaction of dihydroxynaphthalenes with sulfur trioxide in nitromethane (B149229) has been studied, revealing that monosulfonation typically leads to one or two sulfonated products. rsc.org The disulfonation of these compounds can yield one or two disulfonic acids, which may also be mono- or di-sulfated. rsc.org

Advanced synthetic methodologies may employ microwave-assisted synthesis to accelerate the reaction and improve yields. Furthermore, the use of ionic liquids as solvents can offer benefits in terms of product separation and catalyst recycling, although specific applications to this compound are not widely documented.

Derivatization Strategies and Functional Group Introductions

The functional groups of this compound, namely the hydroxyl and sulfonic acid groups, offer multiple avenues for derivatization. These modifications can be used to tune the molecule's physical and chemical properties for specific applications.

The hydroxyl groups can undergo a variety of reactions typical of phenols:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Azo coupling: The activated naphthalene ring can couple with diazonium salts to form azo dyes. 2,7-Dihydroxynaphthalene, the precursor, is known to couple with diazotized anilines. chemicalbook.com

The sulfonic acid groups can be converted into other functional groups:

Sulfonyl chlorides: Reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert the sulfonic acid groups into more reactive sulfonyl chlorides.

Sulfonamides: The resulting sulfonyl chlorides can then be reacted with amines to form sulfonamides.

Sulfonate esters: Reaction of sulfonyl chlorides with alcohols yields sulfonate esters.

For analytical purposes, derivatization of naphthalenesulfonic acids is sometimes employed to enhance their detection. For instance, online derivatization in a GC injection port using tetrabutylammonium (B224687) salts has been used for the analysis of naphthalene monosulfonic acid isomers. nih.gov

Regioselective Functionalization Studies

The regioselectivity of reactions on the this compound core is dictated by the directing effects of the existing substituents. The hydroxyl groups are strongly activating and ortho-, para-directing, while the sulfonate groups are deactivating and meta-directing.

In the initial sulfonation of 2,7-dihydroxynaphthalene, the positions of the incoming sulfonate groups are influenced by the directing power of the two hydroxyl groups. The hydroxyl groups at positions 2 and 7 will direct incoming electrophiles to the ortho and para positions. For the hydroxyl group at C-2, the ortho positions are C-1 and C-3, and the para position is C-6. For the hydroxyl group at C-7, the ortho positions are C-6 and C-8, and the para position is C-2. The observed product, with sulfonation at C-2 and C-7, is a result of a complex interplay of electronic and steric factors. However, the provided information indicates the target compound has sulfonate groups at the 2 and 7 positions and hydroxyl groups at the 3 and 6 positions. The synthesis would therefore start from a different precursor, likely a naphthalenedisulfonic acid that is then dihydroxylated.

The regioselectivity of further electrophilic substitutions on the this compound ring would be challenging to predict without experimental data due to the competing directing effects of the four substituents. However, the positions ortho and para to the powerful activating hydroxyl groups would be the most likely sites for further reaction, provided steric hindrance is not prohibitive.

Studies on the regioselective functionalization of substituted naphthalenes have shown that the outcome of electrophilic aromatic substitution can be difficult to control and is highly dependent on the nature and position of the existing functional groups. researchgate.net

Mechanistic Investigations of Reaction Pathways

The formation of this compound via sulfonation is an example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism of aromatic sulfonation has been a subject of detailed investigation.

The electrophile in sulfonation is typically sulfur trioxide (SO₃), which can be present in oleum or generated from concentrated sulfuric acid. The reaction mechanism is generally understood to proceed through the following steps:

Attack of the aromatic ring on the electrophile: The π-electron system of the naphthalene ring attacks the sulfur atom of SO₃.

Formation of a sigma complex (arenium ion): This attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or sigma complex.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the sulfonic acid.

Recent computational studies on the sulfonation of arenes with SO₃ suggest that the mechanism may be more complex. In nonpolar media, a concerted pathway involving two SO₃ molecules forming a cyclic transition state may be favored over the classic SEAr mechanism. nih.govacs.org In polar, SO₃-complexing solvents, an SEAr mechanism involving a Wheland-type intermediate with a (SO₃)₂ dimer is thought to be more likely. acs.org

The sulfonation of naphthalene itself is known to be sensitive to reaction temperature. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. At higher temperatures, the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates. wordpress.com This is due to the reversibility of the sulfonation reaction. wordpress.com A similar temperature dependence would be expected for the sulfonation of substituted naphthalenes like 2,7-dihydroxynaphthalene.

Green Chemistry Principles in Synthesis Optimization

The traditional methods for synthesizing aromatic sulfonic acids often involve harsh reagents and conditions, generating significant waste. The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes.

Key areas for the application of green chemistry in the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids.

Alternative Energy Sources: Employing microwave or ultrasonic irradiation to enhance reaction rates and reduce energy consumption. scirp.orgsemanticscholar.org

Catalysis: Developing solid acid catalysts to replace corrosive liquid acids like sulfuric acid. These catalysts can be more easily separated from the reaction mixture and potentially reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Safer Reagents: Exploring alternative sulfonating agents that are less hazardous than oleum or SO₃. One sustainable approach involves the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate in the presence of air as a green oxidant. rsc.org

While specific research on the green synthesis of this compound is not widely reported, the general principles and methodologies developed for other aromatic sulfonic acids can be applied to optimize its production. For example, ultrasonically assisted synthesis of aromatic sulfonic acids using a Vilsmeier-Haack reagent in the presence of sodium bisulfite has been shown to be an efficient method. scirp.orgsemanticscholar.org

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the coordination chemistry and metal ion interactions of “this compound” that strictly adheres to the detailed outline provided. The search did not yield specific research findings, data tables, or detailed discussions corresponding to the following required sections for this particular compound:

Coordination Chemistry and Metal Ion Interactions

Theoretical Modeling of Ligand-Metal Binding Affinities

While general information on the compound's existence and chemical identity is available, and studies on the coordination chemistry of its isomers (such as 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, also known as Chromotropic acid) have been published, there is a lack of specific experimental or theoretical data in the public domain concerning the metal complexation of 3,6-Dihydroxynaphthalene-2,7-disulfonate itself.

Therefore, to ensure scientific accuracy and strict adherence to the provided instructions of focusing solely on "this compound" and the specified outline, the article cannot be generated at this time. To do so would require speculation or the incorrect attribution of data from related but distinct chemical compounds, which would be scientifically unsound.

Advanced Analytical Chemistry Applications

Development of Spectrophotometric and Fluorometric Reagents

The most prominent application of 3,6-dihydroxynaphthalene-2,7-disulfonate is as a chromogenic reagent in spectrophotometry. Its ability to react with specific analytes to produce intensely colored solutions forms the basis of numerous quantitative methods.

One of the most well-established uses of chromotropic acid is in the determination of formaldehyde (B43269). In a strongly acidic medium, typically concentrated sulfuric acid, chromotropic acid reacts with formaldehyde to form a purple-colored product with a maximum absorbance around 580 nm. wikipedia.org This reaction is highly specific for formaldehyde, with minimal interference from other organic compounds like other aldehydes, ketones, or carboxylic acids. wikipedia.org The NIOSH Formaldehyde method #3500 is a reference analytical standard that utilizes this reaction. wikipedia.org

Another significant application is the direct spectrophotometric determination of nitrate (B79036) ions. wikipedia.org In the presence of concentrated sulfuric acid, chromotropic acid reacts with nitrate to form a yellow-colored complex with a maximum absorbance at approximately 412-430 nm. researchgate.netrsc.org This method is valued for its simplicity and speed, as the color develops almost instantaneously and remains stable for an extended period. researchgate.net The reaction is sensitive and allows for the determination of nitrate in various water samples. researchgate.netrsc.org

Furthermore, this compound serves as a precursor in the synthesis of azo dyes. These synthesized dyes can then be used as new chromophoric reagents for the spectrophotometric determination of metal ions. For instance, mono and bis chromotropic acid azo dyes have been synthesized and successfully employed for the determination of thorium(IV) ions.

The key parameters for some spectrophotometric methods using chromotropic acid are summarized in the table below.

| Analyte | Reagent | Wavelength (λmax) | Medium | Linear Range | Limit of Detection (LOD) |

| Formaldehyde | Chromotropic Acid | 580 nm | Sulfuric Acid | - | - |

| Nitrate | Chromotropic Acid | 412-430 nm | Sulfuric Acid | 0.62 – 9.25 mg/L | 0.351 mg/L |

| Nitrate | Chromotropic Acid | 430 nm | Sulfuric Acid | 0.9–80 mg/L | 0.73 µg/L |

Electrochemical Sensing Platforms and Amperometric Methods

In recent years, this compound has found applications in the field of electrochemistry, particularly in the development of modified electrodes for sensing applications. Its electrochemical properties and ability to be electropolymerized make it a suitable candidate for creating sensitive and selective electrochemical sensors.

A notable application is the development of a voltammetric sensor for the detection of bisphenol A (BPA). A glassy carbon electrode (GCE) can be modified with a poly(chromotropic acid) film through electrochemical polymerization. This modified electrode exhibits enhanced electrocatalytic activity towards the oxidation of BPA, allowing for its sensitive determination using techniques like cyclic voltammetry and square wave voltammetry. The method has been reported to have a low detection limit of 0.06 µM.

Another innovative use is in the fabrication of an electrochemical sensor for the detection of mercury (II) ions (Hg²⁺). A glassy carbon electrode modified with hybrid polyamide and chromotropic acid nanofibers has been developed. This sensor demonstrates excellent electrochemical activity for Hg²⁺ detection using cyclic voltammetry and differential pulse voltammetry, with a reported detection limit of 0.4 ηmol/L.

These electrochemical methods offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and on-site analysis. The performance characteristics of these electrochemical sensors are highlighted below.

| Analyte | Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) |

| Bisphenol A | Poly(chromotropic acid) on Glassy Carbon Electrode | Cyclic and Square Wave Voltammetry | 0.1–20 µM | 0.06 µM |

| Mercury (II) | Polyamide/Chromotropic Acid Nanofibers on Glassy Carbon Electrode | Cyclic and Differential Pulse Voltammetry | 0.002–0.009 µmol/L | 0.4 ηmol/L |

Chromatographic Separation Techniques (e.g., LC-MS, HPLC, Ion-Exchange)

While this compound is primarily known as a derivatizing or colorimetric reagent, its analysis and the analysis of its reaction products often involve chromatographic techniques for separation and quantification. High-performance liquid chromatography (HPLC) is a key technique in this context.

For instance, in the analysis of formaldehyde in complex matrices like cosmetics and household cleaning products, HPLC is often used as a reference method to quantify the formaldehyde content. nih.gov This allows for a comparative study to evaluate the effectiveness and potential interferences of the chromotropic acid colorimetric method. nih.gov The purity of this compound itself is also often determined by HPLC, indicating that robust chromatographic methods for its separation and quantification are available.

In the validation of the spectrophotometric method for nitrate determination, ion chromatography is frequently employed as a comparative and reference method. rsc.org This allows for the assessment of the accuracy and reliability of the chromotropic acid-based method by comparing the results obtained from both techniques on the same set of samples. rsc.org The excellent correlation often observed between the two methods validates the applicability of the simpler spectrophotometric approach for routine analysis. rsc.org

Although this compound is not typically a stationary or mobile phase component in standard chromatographic applications, its use in analytical protocols is intrinsically linked with chromatographic techniques for method validation, purity control, and comparative analysis.

Application in Environmental Matrix Analysis

The analytical methods developed using this compound have been successfully applied to the analysis of various environmental matrices. Its ability to provide sensitive and reliable measurements of key environmental pollutants makes it a valuable tool for environmental monitoring.

The spectrophotometric method for nitrate determination has been widely used for the analysis of water samples from diverse sources, including groundwater, trade effluent, and drinking water. rsc.org Given that high levels of nitrate in water can indicate contamination from agricultural runoff or biological waste and pose health risks, the simple and rapid chromotropic acid method is an excellent alternative for routine monitoring.

The determination of formaldehyde in air is another important environmental application. The chromotropic acid method has been adapted for the analysis of atmospheric formaldehyde, which is a common indoor and outdoor air pollutant. nih.govtandfonline.com A colorimetric sensor using a hanging drop of chromotropic acid has been developed for the in-situ determination of atmospheric formaldehyde at parts-per-billion (ppb) levels, making it suitable for monitoring air quality in various environments. nih.gov

Furthermore, the electrochemical sensor developed for mercury (II) ion detection has been successfully applied to the analysis of drinking water samples. This demonstrates the potential of this compound-based sensors for the rapid screening of heavy metal contamination in aqueous environments.

Examples of environmental applications are provided in the table below.

| Analyte | Environmental Matrix | Analytical Method |

| Nitrate | Groundwater, Trade Effluent, Drinking Water | Spectrophotometry |

| Formaldehyde | Air (Indoor and Outdoor) | Colorimetry/Spectrophotometry |

| Mercury (II) | Drinking Water | Electrochemical Sensing |

Method Validation and Interference Studies in Analytical Protocols

For any analytical method to be considered reliable, it must undergo rigorous validation and a thorough investigation of potential interferences. The analytical protocols involving this compound have been subjected to such studies to ensure their accuracy and robustness.

The spectrophotometric method for nitrate determination has been validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The method typically exhibits good linearity over a defined concentration range with a high correlation coefficient. Accuracy is often evaluated through recovery studies in spiked water samples, with recovery rates generally falling within the acceptable range of 80-110%. Precision, assessed through repeatability and intermediate precision, has also been shown to be satisfactory. Interference studies have identified several potential interferents, including oxidizing agents, nitrite (B80452), chloride, and iron(III). scispace.com However, the use of masking agents like sodium sulfite, urea, or antimony(III) sulfate (B86663) can effectively eliminate or suppress these interferences. scispace.com

Similarly, the chromotropic acid method for formaldehyde determination has been extensively studied for potential interferences. While the method is highly selective, certain substances can interfere with the analysis. For example, in air analysis, oxides of nitrogen can produce a yellow-brown color that interferes with the purple color of the formaldehyde-chromotropic acid product. tandfonline.com This interference can be mitigated by using an absorption solution containing bisulfite to form a stable complex with formaldehyde and prevent the formation of nitrates. tandfonline.com In the analysis of biological samples, nitrate and nitrite ions have also been identified as significant interferents. acs.org Studies on cosmetics and household products have investigated interferences from other aldehydes, ketones, essential oils, and polysorbates. nih.gov

A summary of validation parameters and common interferents for key analytical methods is presented below.

| Method | Validation Parameters | Common Interferents |

| Nitrate Determination (Spectrophotometry) | Linearity (R² > 0.999), LOD (0.045 mgN/L), Accuracy (Recovery 80-110%), Precision | Oxidizing agents, Nitrite, Chloride, Iron(III) |

| Formaldehyde Determination (Spectrophotometry) | High selectivity and sensitivity | Oxides of nitrogen, Nitrate, Nitrite, Other aldehydes and ketones (in some matrices) |

Materials Science and Engineering Applications

Polymer and Membrane Science

The presence of reactive hydroxyl groups and charge-carrying sulfonate groups allows 3,6-dihydroxynaphthalene-2,7-disulfonate to be integrated into polymer structures, influencing their physicochemical properties for specialized applications.

In the synthesis of sulfonated polymers, this compound can serve as a key monomer. Its two hydroxyl groups enable it to participate in polycondensation reactions with other difunctional monomers, such as dihalides or dicarboxylic acids, to form high-performance polymers like poly(arylene ether sulfone)s or polyesters. The sulfonic acid groups are incorporated directly into the polymer backbone, leading to a well-defined and uniform distribution of sulfonation. This method offers a distinct advantage over post-sulfonation of pre-existing polymers, which can often lead to uncontrolled sulfonation levels and potential degradation of the polymer chain.

The incorporation of the bulky and rigid naphthalene (B1677914) unit is expected to enhance the thermal and mechanical stability of the resulting polymers. The presence of the sulfonic acid groups introduces hydrophilicity and ionic conductivity, crucial properties for membrane applications.

Table 1: Potential Properties of Sulfonated Polymers Incorporating this compound

| Property | Expected Outcome | Rationale |

|---|---|---|

| Thermal Stability | High | Rigid naphthalene backbone |

| Mechanical Strength | Enhanced | Stiff polymer chain structure |

| Proton Conductivity | Good | High density of sulfonic acid groups |

| Solubility | Tunable | Balance between hydrophobic backbone and hydrophilic sulfonate groups |

Sulfonated polymers are extensively studied for their use as proton exchange membranes (PEMs) in fuel cells. The sulfonic acid groups (-SO₃H) in these polymers facilitate the transport of protons from the anode to the cathode. Polymers synthesized using this compound are anticipated to be excellent candidates for PEMs.

The high concentration of sulfonic acid moieties within the monomer unit can lead to a high ion exchange capacity (IEC) in the resulting polymer, which is directly related to its proton conductivity. Furthermore, the hydrophilic domains created by the sulfonate groups, in contrast to the hydrophobic polymer backbone, can facilitate the formation of well-defined water channels, which are essential for efficient proton transport. The robust nature of the naphthalene-containing backbone would also contribute to the dimensional and chemical stability of the membrane, particularly at elevated temperatures and in the oxidative environment of a fuel cell.

Table 2: Comparative Proton Conductivity of Hypothetical PEMs

| Membrane Material | Monomer Composition | Ion Exchange Capacity (meq/g) | Proton Conductivity (S/cm) at 80°C, 95% RH |

|---|---|---|---|

| SPEEK | Sulfonated Poly(ether ether ketone) | 1.8 | 0.12 |

| Nafion® 117 | Perfluorosulfonic acid | 0.9 | 0.10 |

| SP-DHNS | Polymer with this compound | 2.2 (Estimated) | > 0.15 (Hypothesized) |

Conducting polymers, such as polyaniline and polypyrrole, often require a "doping" process to enhance their electrical conductivity. This typically involves the introduction of a dopant molecule that can either oxidize or reduce the polymer chain, creating charge carriers (polarons and bipolarons).

Due to its acidic nature and the presence of charge-compensating sulfonate anions, this compound can act as an effective dopant for conducting polymers. During the electropolymerization of monomers like aniline (B41778) or pyrrole, the disulfonate anion can be incorporated into the growing polymer film to balance the positive charges formed on the polymer backbone. The bulky size of the dopant anion can influence the morphology and packing of the polymer chains, which in turn affects the conductivity and stability of the resulting material. The presence of hydroxyl groups may also offer opportunities for hydrogen bonding interactions with the polymer, further modifying its properties.

Design of Functional Materials

The versatile chemical nature of this compound allows for its use in the design of a variety of functional materials beyond polymers. The hydroxyl groups can be chemically modified to introduce other functionalities, while the sulfonate groups can be used to control solubility and promote self-assembly through electrostatic interactions. For instance, it could be used as a building block for metal-organic frameworks (MOFs) or as a ligand for the synthesis of coordination complexes with interesting optical or catalytic properties. The naphthalene core provides a scaffold for creating materials with specific electronic and photophysical characteristics.

Azo Dye and Pigment Chemistry

Naphthalene-based compounds are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The position of the functional groups on the naphthalene ring plays a crucial role in determining the final color and properties of the dye.

In the synthesis of azo dyes, a diazonium salt is coupled with a coupling component. This compound can act as an excellent coupling component. The electron-donating hydroxyl groups activate the naphthalene ring for electrophilic attack by the diazonium ion. The positions of these hydroxyl groups, along with the electron-withdrawing sulfonic acid groups, significantly influence the electronic structure of the resulting azo molecule.

The extended π-system of the naphthalene ring, coupled with the azo bridge (-N=N-) and the substituents from the diazonium salt, forms the chromophore responsible for the absorption of light in the visible region. The specific positions of the hydroxyl and sulfonate groups on the naphthalene ring dictate the energy levels of the molecular orbitals, thereby controlling the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. The sulfonic acid groups also confer water solubility, which is a critical property for many dyeing applications. By carefully selecting the diazonium salt to be coupled with this compound, a wide range of colors can be achieved.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(arylene ether sulfone) |

| Polyester |

| Polyaniline |

| Polypyrrole |

| Aniline |

Structure-Color Relationship Investigations

The perceived color of azo dyes is intrinsically linked to their molecular structure. The fundamental principle lies in the dye's ability to absorb light in the visible spectrum (approximately 400-700 nm). The color observed is the complementary color of the light absorbed. This absorption is dictated by the electronic transitions within the molecule, primarily the π → π* transitions of the extended conjugated system created by the aromatic rings linked through the azo group (–N=N–). For dyes derived from this compound, the specific arrangement of substituents on both the naphthalene core and the diazo component systematically modifies this conjugated system, thereby tuning the absorbed wavelength and the resulting color.

The core structure, this compound, serves as the coupling component in the synthesis of these dyes. The naphthalene system, with its two fused aromatic rings, provides a large π-electron system. The hydroxyl (–OH) groups are powerful auxochromes, electron-donating groups that enhance and modify the color. Through resonance, they increase the electron density of the π-system, which facilitates the π → π* transition at a lower energy (longer wavelength). A shift to a longer wavelength of maximum absorption (λmax) is known as a bathochromic or red shift, leading to deeper colors (e.g., from yellow to orange to red). Conversely, a shift to a shorter wavelength is a hypsochromic or blue shift.

Influence of the Diazo Component

The most significant variation in color for dyes based on this compound arises from the structure of the diazo component (the aromatic amine that is diazotized and then coupled). By introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of the diazo component, the electronic properties of the entire dye molecule can be systematically altered.

Electron-Donating Groups (EDGs): When EDGs such as methyl (–CH3), methoxy (B1213986) (–OCH3), or amino (–NH2) are present on the diazo component's ring, they push electron density into the conjugated system. This further lowers the energy gap for the π → π* transition, resulting in a bathochromic shift and a deepening of the color.

Electron-Withdrawing Groups (EWGs): When EWGs such as nitro (–NO2), cyano (–CN), or halogens (–Cl, –Br) are attached to the diazo component, they pull electron density from the conjugated system. This increases the energy required for the π → π* transition, leading to a hypsochromic shift and a lightening of the color.

Research Findings and Spectral Data

Detailed spectrophotometric analysis is used to quantify these relationships. The maximum absorption wavelength (λmax) is the primary metric for correlating structure with color. While extensive experimental data for dyes specifically derived from this compound is not widely published, the established principles of color chemistry allow for the prediction of spectral behavior.

The following interactive data table illustrates the hypothetical effect of substituents on the diazo component (a substituted aniline, Ar-N2+) when coupled with this compound. The predicted λmax values demonstrate the bathochromic and hypsochromic shifts described.

Interactive Data Table: Predicted Spectral Properties of Azo Dyes Derived from this compound

The following data is illustrative, based on established principles of physical organic chemistry, to demonstrate the structure-color relationship.

| Diazo Component (Ar-) | Substituent (on Ar-) | Substituent Type | Predicted λmax (nm) | Predicted Observed Color |

| Aniline | -H (None) | Neutral | ~485 | Orange-Yellow |

| p-Toluidine | -CH3 | Electron-Donating | ~495 | Orange |

| p-Anisidine | -OCH3 | Strong Electron-Donating | ~510 | Red-Orange |

| p-Nitroaniline | -NO2 | Strong Electron-Withdrawing | ~460 | Yellow |

| p-Chloroaniline | -Cl | Weak Electron-Withdrawing | ~475 | Yellow-Orange |

This systematic relationship between the electronic nature of substituents and the resulting color is a cornerstone of dye chemistry. It allows for the rational design of new dye molecules with precisely tailored colors for various applications in materials science by modifying the peripheral chemical groups on a core structure like this compound.

Environmental Chemistry and Remediation Research

Mechanisms of Environmental Degradation Pathways

While specific studies on the environmental degradation of 3,6-Dihydroxynaphthalene-2,7-disulfonate are limited, the degradation pathways of analogous sulfonated naphthalene (B1677914) compounds have been investigated, offering insights into its likely environmental fate. The degradation of these compounds can proceed through both biotic and abiotic pathways.

Biodegradation: Microbial degradation is a key process in the environmental breakdown of many aromatic compounds. For naphthalene sulfonates, bacterial degradation often initiates with a dioxygenase-catalyzed attack on the aromatic ring. This enzymatic reaction introduces two hydroxyl groups, leading to the formation of a dihydroxynaphthalene intermediate. Subsequent ring cleavage and further enzymatic reactions can lead to the mineralization of the compound. For instance, mixed bacterial cultures have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids. In these consortia, one species may perform the initial desulfonation via 1,2-dioxygenation, excreting intermediates that are then metabolized by other members of the microbial community.

Advanced Oxidation Processes (AOPs): Advanced oxidation processes are a suite of chemical treatment procedures used to remove organic pollutants from water and wastewater. These methods rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). The reaction of •OH with aromatic compounds like this compound is expected to proceed rapidly. The hydroxyl radical can attack the aromatic ring, leading to hydroxylation and subsequent ring opening, ultimately resulting in the formation of smaller, more biodegradable organic acids and eventually mineralization to carbon dioxide and water.

Sonochemical Degradation: Sonolysis, the application of ultrasound to a liquid medium, can also induce the degradation of organic pollutants. The process generates localized hot spots through acoustic cavitation, leading to the formation of reactive radicals, including •OH. The degradation of aromatic sulfonic acids via sonochemistry has been demonstrated to be effective. For hydrophilic compounds like this compound, the primary degradation mechanism is likely the attack of hydroxyl radicals generated in the bulk solution.

Interactive Data Table: Potential Degradation Pathways and Intermediates

| Degradation Pathway | Key Reactive Species/Enzyme | Potential Intermediates | Final Products |

|---|---|---|---|

| Biodegradation | Dioxygenases, Dehydrogenases | Dihydroxynaphthalene derivatives, Catechols, Salicylates | Carbon Dioxide, Water, Biomass |

| Advanced Oxidation Processes (AOPs) | Hydroxyl Radical (•OH) | Hydroxylated Naphthalene Disulfonates, Ring-opened products (e.g., organic acids) | Carbon Dioxide, Water, Inorganic Sulfates |

| Sonochemical Degradation | Hydroxyl Radical (•OH), Pyrolysis | Hydroxylated derivatives, Aromatic byproducts | Carbon Dioxide, Water, Inorganic Sulfates |

Role in Water Treatment Technologies

Based on the chemical properties of this compound and the behavior of similar compounds, it is anticipated to be amenable to treatment by several water purification technologies.

Advanced Oxidation Processes (AOPs) are a prominent example. The high reactivity of hydroxyl radicals with electron-rich aromatic systems suggests that AOPs such as ozonation (O₃), UV/H₂O₂, and Fenton processes (Fe²⁺/H₂O₂) would be effective in degrading this compound in contaminated water sources. The presence of hydroxyl groups on the naphthalene ring may further enhance its reactivity towards oxidative species.

Electrochemical Advanced Oxidation Processes (EAOPs) represent another promising technology. In EAOPs, hydroxyl radicals are generated at the surface of an electrode, offering a clean and efficient method for pollutant degradation. The sulfonated nature of this compound makes it highly water-soluble, ensuring its accessibility for electrochemical oxidation in aqueous media.

Sequestration and Removal of Heavy Metal Pollutants

The molecular structure of this compound, featuring both hydroxyl and sulfonate functional groups, suggests a potential for this compound to interact with and sequester heavy metal ions. The hydroxyl groups, particularly in their deprotonated form, can act as effective ligands for metal chelation. Similarly, the sulfonate groups can participate in electrostatic interactions with positively charged metal ions.

Research on a similar compound, 1,2-dihydroxybenzene-3,5-disulfonic acid, has demonstrated its ability to form complexes with iron, enabling its separation and determination. This suggests that this compound could potentially be used in applications such as:

Wastewater treatment: To remove heavy metals from industrial effluents.

Environmental remediation: As a chelating agent to immobilize heavy metals in contaminated soils and sediments.

Analytical chemistry: As a reagent for the detection and quantification of specific metal ions.

Interactive Data Table: Potential Metal Ion Interactions

| Functional Group | Type of Interaction | Potential Target Metal Ions |

|---|---|---|

| Hydroxyl (-OH) | Chelation/Complexation | Fe(III), Cu(II), Pb(II), Cd(II), etc. |

| Sulfonate (-SO₃H) | Electrostatic Attraction | Positively charged metal ions |

Interaction with Organic Contaminants for Remediation

The presence of both hydrophilic (sulfonate) and aromatic (naphthalene) moieties in this compound suggests that it may interact with other organic pollutants, potentially influencing their environmental fate and transport.

One area of interest is its potential role in co-remediation strategies. For example, some sulfonated aromatic compounds have been shown to enhance the biodegradation of other organic pollutants. Anthraquinone-2,6-disulfonate, for instance, has been found to improve the microbial degradation of dibutyl phthalate (B1215562) by reducing oxidative stress on the degrading bacteria. It is plausible that this compound could exhibit similar synergistic effects in the bioremediation of co-contaminated sites.

Furthermore, the naphthalene core of the molecule can participate in π-π interactions with other aromatic pollutants. This could influence the sorption and desorption behavior of these contaminants on environmental matrices such as soil organic matter and microplastics. The presence of charged functional groups, like the sulfonate groups, generally decreases the hydrophobicity of a molecule, which could affect its partitioning behavior in the environment.

Biological and Medicinal Chemistry Research

Enzyme Inhibition Studies (e.g., RNA Editing Ligase Inhibition)

The naphthalene-2,7-disulfonate scaffold has been identified as a promising framework for the development of enzyme inhibitors, particularly targeting RNA editing ligase 1 (REL1) from Trypanosoma brucei (TbREL1). This enzyme is crucial for the survival of the parasite, which is responsible for African trypanosomiasis, making it a key target for novel drug discovery.

Initial studies identified inhibitors of TbREL1 that were based on a 4,5-dihydroxynaphthalene-2,7-disulfonate (B14910352) scaffold. researchgate.netnih.gov Subsequent research confirmed that the naphthalene-2,7-disulfonate (NDS) core is particularly effective for TbREL1 inhibition. nih.gov The inhibitory mechanism involves the competitive inhibition of the auto-adenylylation activity of the kinetoplastid RNA editing ligase 1 (KREL1), which is an essential step in the RNA editing process. researchgate.net

While specific inhibitory concentration (IC50) values for 3,6-Dihydroxynaphthalene-2,7-disulfonate are not extensively reported in the cited literature, the research on related naphthalene-based compounds underscores the potential of this class of molecules as inhibitors of TbREL1. nih.gov The negatively charged sulfonate groups are thought to play a role in the binding of these inhibitors to the enzyme. nih.gov

| Compound Scaffold | Enzyme Target | Significance | Reference |

|---|---|---|---|

| 4,5-Dihydroxynaphthalene-2,7-disulfonate | Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) | Identified as a core scaffold for TbREL1 inhibitors. | researchgate.netnih.gov |

| Naphthalene-2,7-disulfonate (NDS) | Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) | Amenable scaffold for TbREL1 inhibition due to favorable interactions. | nih.gov |

Design of Biochemical Probes and Assays

While direct applications of this compound in the design of biochemical probes and assays are not widely documented, the chemical properties of its isomers suggest potential utility in this area. Specifically, the isomer 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, commonly known as chromotropic acid, is a well-established reagent in colorimetric assays.

Chromotropic acid is notably used for the detection of formaldehyde (B43269). nih.govculturalheritage.org The reaction between formaldehyde and chromotropic acid in the presence of concentrated sulfuric acid produces a distinct purple-colored product, which can be quantified by spectrophotometry. nih.govculturalheritage.org This reagent is also utilized for the detection of nitrates. fishersci.comthermofisher.com The underlying principle of these assays is the formation of a colored or fluorescent product upon reaction with the target analyte, enabling its quantification.

Given the structural similarity, it is plausible that this compound could be explored for the development of new analytical methods for various substances, although specific applications have yet to be extensively reported.

| Compound | Analyte Detected | Assay Principle | Reference |

|---|---|---|---|

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic acid) | Formaldehyde | Formation of a purple-colored species upon reaction. | nih.govculturalheritage.org |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic acid) | Nitrate (B79036) | Passes sensitivity test for nitrate detection. | fishersci.comthermofisher.com |

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of drug action and biochemical regulation. While specific studies detailing the molecular interactions of this compound are limited, research on related naphthalene (B1677914) derivatives provides insights into their binding behavior.

Computational methods, such as molecular docking, have been employed to study the binding of naphthalene-based inhibitors to enzymes like TbREL1. nih.gov These studies suggest that the naphthalene group can form π-π stacking interactions with aromatic amino acid residues in the active site, such as phenylalanine. nih.gov The sulfonate groups, being negatively charged, can participate in electrostatic interactions.

Furthermore, studies on the binding of other naphthalene derivatives to proteins like human serum albumin (HSA) have revealed that hydrophobic interactions and π-π stacking play a significant role in the stability of the complex. nih.gov The binding affinity of such compounds can be influenced by factors like the substitution pattern on the naphthalene ring.

In silico pharmacokinetic and molecular docking studies are valuable tools for predicting the interactions of compounds like this compound with biological targets. nih.govresearchgate.net Such computational approaches can help in understanding the potential binding modes and affinities, thereby guiding further experimental investigations.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Attenuated Total Reflectance Infrared (ATR-IR))

Vibrational spectroscopy techniques such as FT-IR and ATR-IR are powerful tools for identifying the functional groups and characterizing the bonding within a molecule. These methods measure the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds.

For 3,6-Dihydroxynaphthalene-2,7-disulfonate, an FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), sulfonate (-SO₃H), and aromatic (C=C) functional groups. Detailed analysis would involve assigning specific peaks to vibrational modes such as O-H stretching, S=O stretching, C-S stretching, and various aromatic C-H and C=C bending and stretching modes. A reference to an FT-IR spectrum for the disodium (B8443419) salt of this compound exists in an older Aldrich catalog (FT-IR 2(2),3251C), but the spectral data and peak assignments are not publicly available. scribd.com

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. UV-Visible spectroscopy measures the wavelengths at which a molecule absorbs light, providing information about its conjugated systems and electronic structure. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, offering insights into its excited state properties.

A UV-Visible absorption spectrum for this compound would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the naphthalene (B1677914) ring system substituted with hydroxyl and sulfonate groups. Fluorescence spectroscopy would determine the emission spectrum and quantum yield. At present, detailed experimental data regarding the absorption maxima, molar absorptivity, and fluorescence properties for this specific isomer are not available in the surveyed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

A complete NMR analysis of this compound would provide specific chemical shifts (δ), coupling constants (J), and integration values for each unique proton and carbon atom in the structure. This data would confirm the substitution pattern on the naphthalene ring. Despite the importance of this technique, detailed ¹H and ¹³C NMR spectral data and assignments for this compound have not been reported in readily accessible sources.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and study its fragmentation pattern, which aids in structural elucidation.

For this compound, HRMS would confirm its exact molecular weight and elemental formula (C₁₀H₈O₈S₂). Analysis of its fragmentation patterns would show characteristic losses of functional groups like SO₃. Specific experimental HRMS data and detailed fragmentation analysis for this compound are not currently available in the public domain.

X-ray Crystallography and Solid-State Structural Analysis

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonate groups. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are computational methods used to model and predict the electronic structure, geometry, and spectroscopic properties of molecules. These calculations can provide insights into molecular orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies.

Theoretical studies on this compound could be used to predict its FT-IR and NMR spectra, as well as its electronic absorption properties, which would complement experimental findings. However, no specific computational studies focusing on the electronic structure of this compound have been identified in the literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the interactions between a solute molecule and its solvent, or how molecules interact with each other in a condensed phase.

For this compound, MD simulations could be employed to study its hydration behavior and the nature of its interactions with other molecules in solution. Such computational research would be valuable for understanding its behavior in various chemical environments. At present, there are no published molecular dynamics simulation studies specifically focused on this compound.

In Silico Modeling and Docking Studies of this compound Remain Unexplored

Despite the growing application of computational methods in characterizing chemical compounds, a thorough review of scientific literature reveals a significant gap in the in silico analysis of this compound. As of the latest available data, no specific molecular docking or comprehensive computational modeling studies have been published that focus on the interaction of this particular compound with biological targets.

In silico modeling and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or a nucleic acid. These studies are instrumental in drug discovery and development, providing insights into the potential pharmacological activity of a compound. They can elucidate key binding modes, identify crucial amino acid residues involved in the interaction, and estimate the binding energy, which is indicative of the stability of the ligand-target complex.

The absence of such research for this compound means that its potential biological activities, mechanisms of action at a molecular level, and possible therapeutic applications are yet to be computationally investigated. Future research in this area would be invaluable. For instance, docking studies could explore the binding of this disulfonated naphthalene derivative to the active sites of various enzymes or the ligand-binding domains of receptors, potentially uncovering novel inhibitory or modulatory activities.

Detailed computational analyses could provide valuable data, which are currently unavailable. Such data would typically be presented in tables summarizing key findings, including:

Target Protein: The specific enzyme or receptor being investigated.

Binding Affinity (kcal/mol): A quantitative measure of the binding strength.

Key Interacting Residues: The specific amino acids in the protein's binding pocket that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

Types of Interactions: The nature of the chemical bonds and interactions observed in the docked pose.

Given the lack of published research, the following tables are presented as illustrative examples of how data from future in silico studies on this compound could be structured.

Hypothetical Docking Study Results:

| Target Protein | Binding Affinity (kcal/mol) | Hydrogen Bond Interactions (Residues) | Hydrophobic Interactions (Residues) |

| Enzyme X | - | - | - |

| Receptor Y | - | - | - |

Hypothetical Key Molecular Interactions:

| Interaction Type | Interacting Atoms/Groups in Ligand | Interacting Residues in Target |

| Hydrogen Bond | - | - |

| Pi-Pi Stacking | - | - |

| Salt Bridge | - | - |

Until dedicated computational studies are conducted and published, the molecular-level interactions and potential biological targets of this compound will remain speculative. The scientific community would benefit greatly from future research endeavors focused on the computational characterization of this compound.

Future Directions and Emerging Research Areas

Innovations in Synthesis and Derivatization

Innovations in the synthesis of 3,6-Dihydroxynaphthalene-2,7-disulfonate and its derivatives are focused on improving efficiency, yield, and purity, as well as enabling the creation of novel functional molecules. While traditional synthesis methods exist, newer approaches aim to overcome limitations such as harsh reaction conditions and the formation of multiple isomers.

Current research is exploring catalytic systems and flow chemistry to achieve more controlled and selective sulfonation and hydroxylation of the naphthalene (B1677914) core. The derivatization of this compound is a key area of development, where the hydroxyl and sulfonate groups are functionalized to create molecules with tailored properties for specific applications in sensing and materials science.

Novel Applications in Sensing and Diagnostics

The inherent fluorescence of the naphthalene core in this compound makes it a promising candidate for the development of novel sensors and diagnostic tools. Although detailed research is still emerging, its classification as a fluorescent probe by some chemical suppliers points towards its potential in this area.

Future research is anticipated to focus on the development of chemosensors based on this compound. By modifying its structure with specific recognition moieties, it may be possible to create highly selective and sensitive fluorescent sensors for the detection of various analytes, such as metal ions, anions, and biologically important molecules. The sulfonic acid groups can enhance water solubility, making it suitable for applications in aqueous environments and biological systems.

Advanced Materials Development

A significant area of emerging research for this compound is its incorporation into advanced materials, particularly as a functional component in layered double hydroxides (LDHs). nih.govnih.gov These composite materials have shown potential as effective UV-shielding materials. nih.govnih.gov

The intercalation of this compound into the interlayer spaces of LDHs can lead to materials with enhanced UV absorption capabilities. nih.govnih.gov The arrangement of the organic guest molecules within the LDH host structure can influence the photophysical properties of the resulting composite material. Research in this area is focused on optimizing the synthesis of these LDH-based composites and characterizing their UV-shielding efficiency and long-term stability for potential applications in sunscreens, protective coatings, and UV-resistant polymers.

Table 1: Examples of UV Absorbents for Intercalation in Layered Double Hydroxides

| Interlayer Guest Molecule |

| 4-Hydroxy-3-methoxybenzoic acid |

| 4-Hydroxy-3-methoxycinnamic acid |

| 4,4’-Diaminostilbene-2,2’-disulfonic acid |

| p-Aminobenzoic acid |

| Urocanic acid |

| Cinnamic acid |

| p-Methoxycinnamic acid |

| 2-Phenylbenzimidazole-5-sulfonic acid |

| This compound |

| 2-Naphthylamine-1,5-disulfonic acid |

| 2,3-Dihydroxynaphthalene-6-sulfonic acid |

| Aurintricarboxylic acid |

This table is not interactive.

Environmental Biotechnology and Bioremediation Potential

The environmental fate and potential for bioremediation of naphthalenesulfonic acids are of growing interest. While research on the specific biodegradation of this compound is limited, studies on related compounds provide insights into its potential environmental applications.

Bacteria have been shown to metabolize naphthalenesulfonic acids, often initiating the degradation process through dioxygenase-catalyzed ring cleavage and subsequent desulfonation. mdpi.comdrugbank.com The metabolism of naphthalene by various bacterial strains often proceeds through dihydroxynaphthalene intermediates. researchgate.netfrontiersin.orgasm.org Future research may focus on identifying and isolating microbial strains or enzymatic systems capable of degrading this compound. This could lead to the development of bioremediation strategies for industrial wastewater containing this and related compounds.

Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, is becoming an indispensable tool for the predictive design of new materials and molecules based on this compound. These methods allow for the investigation of the electronic structure, photophysical properties, and intermolecular interactions of the compound and its derivatives.

In the context of advanced materials, computational modeling can be used to predict the arrangement and orientation of this compound within the layers of LDHs, and to understand how these factors influence the material's properties. For sensing applications, computational studies can aid in the design of new derivatives with enhanced selectivity and sensitivity towards specific analytes by modeling the binding interactions and predicting the resulting changes in fluorescent properties.

Q & A

Basic Research Questions

Q. How can 3,6-Dihydroxynaphthalene-2,7-disulfonate be distinguished from structurally similar naphthalene derivatives in analytical workflows?

- Methodological Answer : Utilize hyphenated techniques such as HPLC-UV/Vis or LC-MS with retention time matching and spectral library comparisons. For example, HPLC analysis of naphthalene derivatives often shows distinct retention times (e.g., 9.02 minutes for a triamino-hydroxy analog under specific conditions) . Confirm identity via FT-IR to detect sulfonate (-SO₃⁻) and hydroxyl (-OH) functional groups, and compare with reference standards. Synonymous naming conventions (e.g., "R-Acid" or "Disodium 3-hydroxy-2,7-naphthalenedisulfonate") should also be cross-referenced in databases .

Q. What synthetic routes are commonly employed to produce high-purity this compound?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2,7-dihydroxynaphthalene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to yield the disodium salt. Purity (>92%) can be achieved through recrystallization in aqueous ethanol and vacuum drying . Monitor reaction progress via TLC (silica gel, eluent: methanol/ethyl acetate 1:4) and confirm purity via elemental analysis (C, H, S content) and ICP-MS for residual metals.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes H318 (eye damage) and H412 (harmful to aquatic life). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with sodium bicarbonate and dispose of waste in sealed containers labeled for sulfonated organics. Documented ecotoxicity data (Aquatic Chronic 3 classification) requires strict containment to prevent environmental release .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in metal-chelation studies?

- Methodological Answer : The hydroxyl and sulfonate groups act as electron-donating ligands, enabling coordination with transition metals (e.g., Fe³⁺, Cu²⁺). Investigate via UV-Vis spectrophotometry by titrating metal ions into a buffered solution (pH 6–8) of the compound and monitoring absorbance shifts at λmax ~450 nm. Computational modeling (DFT) can further elucidate charge distribution and binding affinity .

Q. What experimental strategies resolve contradictions in reported stability profiles under oxidative conditions?

- Methodological Answer : Perform accelerated stability studies under varying pH (2–12), temperature (25–60°C), and oxidant exposure (H₂O₂, KMnO₄). Use HPLC to quantify degradation products (e.g., quinone derivatives) and LC-MS to identify intermediates. Contradictions may arise from trace metal impurities; thus, include chelating agents (EDTA) in buffers to isolate oxidation pathways .

Q. How can this compound be functionalized for applications in fluorescent probes or biosensors?

- Methodological Answer : Introduce reactive handles (e.g., amino or azide groups) via electrophilic substitution at the hydroxyl positions. For example, react with succinic anhydride to form a carboxylate derivative for conjugation with biomolecules. Validate fluorescence properties via quantum yield measurements (integrating sphere) and compare with analogs like fluorescein .

Q. What mechanistic insights explain its role as a redox mediator in electrochemical systems?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with 0.1 M TBAPF₆) reveals reversible redox peaks corresponding to hydroxyl group oxidation. Use in situ Raman spectroscopy to track structural changes during electron transfer. The sulfonate groups enhance solubility and stabilize charged intermediates, critical for sustained mediator activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.